Benzenamine, 2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-
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Overview
Description
Benzenamine, 2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)- is a complex organic compound characterized by the presence of a benzenamine core substituted with a methoxy-pyridinyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor followed by reduction to introduce the amine group. The methoxy-pyridinyl and trifluoromethyl groups are then introduced through specific substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. The process is optimized for yield and purity, utilizing advanced catalytic methods and continuous flow reactors to ensure efficient production. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro or quinone derivatives.
Reduction: Reduction reactions are carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxy or trifluoromethyl groups can be replaced by other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted benzenamine compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Benzenamine, 2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Benzenamine, 2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 3-(6-methoxy-3-pyridinyl)-
- Benzenamine, 4-(6-methoxy-3-pyridinyl)-
- Benzenamine, 2-(6-methoxy-3-pyridinyl)-
Uniqueness
Benzenamine, 2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)- is unique due to the presence of both methoxy-pyridinyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination is not commonly found in similar compounds, making it a valuable subject of study in various research fields .
Properties
CAS No. |
835876-04-5 |
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Molecular Formula |
C13H11F3N2O |
Molecular Weight |
268.23 g/mol |
IUPAC Name |
2-(6-methoxypyridin-3-yl)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H11F3N2O/c1-19-12-5-2-8(7-18-12)10-4-3-9(6-11(10)17)13(14,15)16/h2-7H,17H2,1H3 |
InChI Key |
NJUFYKWXFDHTMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2=C(C=C(C=C2)C(F)(F)F)N |
Origin of Product |
United States |
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